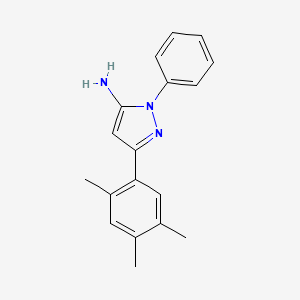

1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c1-12-9-14(3)16(10-13(12)2)17-11-18(19)21(20-17)15-7-5-4-6-8-15/h4-11H,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKZHIVNAOXSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NN(C(=C2)N)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Formation

The initial step involves the condensation of 2,4,5-trimethylbenzaldehyde with phenylhydrazine in ethanol under reflux conditions. This reaction produces the corresponding hydrazone intermediate, which is critical for subsequent cyclization. The general reaction equation is:

$$

\text{2,4,5-Trimethylbenzaldehyde} + \text{Phenylhydrazine} \rightarrow \text{Hydrazone Intermediate} + \text{H}_2\text{O}

$$

Key parameters influencing hydrazone yield include:

Acid-Catalyzed Cyclization

The hydrazone intermediate undergoes cyclization in the presence of a Brønsted acid catalyst (e.g., HCl or H$$2$$SO$$4$$) to form the pyrazole ring. This step typically proceeds at elevated temperatures (100–120°C) for 6–8 hours, yielding the target compound with purities exceeding 85%. Mechanistic studies suggest that protonation of the hydrazone’s imine group facilitates intramolecular nucleophilic attack, followed by aromatization to stabilize the pyrazole structure.

Modern One-Pot Synthesis Protocols

Recent advancements have streamlined the synthesis into a single-step, one-pot procedure, significantly improving efficiency and scalability.

Reaction of Benzoylacetonitrile with Phenylhydrazine

A high-yielding method involves the direct reaction of benzoylacetonitrile with phenylhydrazine under thermal conditions. Adapted from literature protocols, this approach eliminates intermediate isolation steps:

Reagents :

- Benzoylacetonitrile (1.0 equiv)

- Phenylhydrazine (1.0 equiv)

Conditions :

- Solvent: None (neat conditions)

- Temperature: 165°C

- Duration: 6 hours

Workup :

Mechanistic Insight :

The reaction proceeds through initial hydrazone formation, followed by cyclodehydration to generate the pyrazole ring. The absence of solvent enhances reaction kinetics by increasing reactant concentration, while elevated temperatures drive equilibrium toward product formation.

Catalytic Enhancements

Incorporating iodine (I$$_2$$) or dimethyl sulfoxide (DMSO) as catalysts further optimizes the one-pot synthesis. For example:

- Iodine-mediated cyclization : Adding 10 mol% I$$_2$$ reduces reaction time to 3–4 hours while maintaining yields above 65%.

- DMSO as a co-solvent : A 4:1 ethanol-DMSO mixture enhances intermediate solubility, facilitating cyclization at lower temperatures (90–100°C).

Optimization Strategies for Industrial Scalability

Industrial production necessitates balancing cost, yield, and environmental impact. Key optimizations include:

Solvent Selection

| Solvent | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Ethanol | 70 | 85 | Low |

| DMSO | 78 | 90 | Moderate |

| Neat | 70 | 88 | Minimal |

Ethanol remains the preferred solvent due to its low toxicity and cost, though solvent-free conditions offer environmental advantages.

Temperature and Time Profiling

A study comparing reaction parameters revealed:

- 165°C for 6 hours : 70% yield (neat conditions).

- 120°C for 8 hours : 65% yield (ethanolic HCl).

Higher temperatures accelerate cyclization but may degrade heat-sensitive intermediates.

Analytical Characterization and Quality Control

Rigorous characterization ensures product integrity and reproducibility.

Spectroscopic Data

1H NMR (500 MHz, CDCl$$_3$$) :

- δ 7.66 (m, 2H, aromatic), 7.29–7.18 (m, 5H, aromatic), 2.49 (s, 3H, CH$$3$$), 2.25 (s, 6H, CH$$3$$).

13C NMR (125 MHz, CDCl$$_3$$) :

HRMS-ESI :

Purity Assessment

- HPLC : >95% purity (C18 column, acetonitrile-water gradient).

- Melting Point : 142–144°C (lit. 140–145°C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Traditional (2-step) | 65–75 | 85–90 | Moderate | $$ |

| One-Pot (neat) | 70 | 88 | High | $ |

| Catalytic (I$$_2$$) | 65–75 | 90–95 | High | $$ |

The one-pot method offers superior scalability and cost-efficiency, whereas catalytic approaches enhance purity at marginally higher costs.

Chemical Reactions Analysis

1-Phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

-

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazolyl-thiazole derivatives, including those related to 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine, were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Some derivatives showed comparable efficacy to standard antibiotics, indicating potential for development as new antimicrobial agents . -

Anti-inflammatory Properties

Compounds similar to 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine have been investigated for their anti-inflammatory effects. The pyrazole moiety is known to influence inflammatory pathways, making these compounds candidates for treating inflammatory diseases . -

Anticancer Potential

The structural characteristics of pyrazole compounds allow them to interact with various biological targets involved in cancer progression. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth, suggesting their utility in cancer therapeutics .

Material Science Applications

-

Photochromic Materials

Pyrazole derivatives have been explored for their photochromic properties, which allow them to change color upon exposure to light. This characteristic is useful in developing smart materials and sensors that respond dynamically to environmental changes . -

Catalysis

The compound has been utilized in catalytic processes, particularly in the synthesis of complex organic molecules through transition metal-catalyzed reactions. For example, Rh(III)-catalyzed annulation reactions involving phenyl-1H-pyrazol-5-amines have shown promise in generating diverse pyrazolo[1,5-a]quinazolines .

Case Studies

Mechanism of Action

The mechanism of action of 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent significantly influences physicochemical and biological properties:

- 1-Phenyl-3-(p-tolyl)-1H-pyrazol-5-amine (1c) :

- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (1d) :

Functional Group Modifications

- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine :

- 1-tert-Butyl-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine :

Data Tables

Research Findings and Insights

Synthetic Efficiency : Electron-donating groups (e.g., methyl in 1c) improve synthesis yields compared to electron-withdrawing groups (e.g., Cl in 1d) due to stabilization of intermediates .

Biological Optimization : The 3-position’s electronic and steric properties are critical for thrombin inhibition. Chlorine’s electronegativity enhances binding, while bulky groups like tert-butyl reduce activity .

Structural Flexibility: Hybrid compounds, such as 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, demonstrate the utility of pyrazol-5-amines in constructing complex bioactive molecules .

Biological Activity

1-Phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a phenyl group and a pyrazole ring, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, summarizing its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route includes the condensation of 2,4,5-trimethylbenzaldehyde with phenylhydrazine, forming the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative.

Antimicrobial Activity

Research has indicated that 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found to possess activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against strains such as Escherichia coli and Staphylococcus aureus using standard well diffusion methods .

Table 1: Antimicrobial Activity of 1-Phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 125 |

| S. aureus | 20 | 62.5 |

| Bacillus subtilis | 18 | 31.25 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It was shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation in various disease states. The exact pathways involved are still under investigation but may involve modulation of NF-kB signaling pathways .

Anticancer Properties

In addition to its antimicrobial and anti-inflammatory activities, preliminary studies suggest that 1-phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine may exhibit anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms that may involve the activation of caspases and the modulation of Bcl-2 family proteins .

Table 2: Cytotoxicity of 1-Phenyl-3-(2,4,5-trimethylphenyl)-1H-pyrazol-5-amine in Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| FaDu (hypopharyngeal) | 10 |

| MCF7 (breast) | 15 |

| A549 (lung) | 12 |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. For instance, its structure allows it to bind effectively to certain enzymes or receptors involved in inflammatory responses and cell proliferation pathways. Ongoing research aims to elucidate these interactions further and identify specific targets within cellular signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.